molecular formula C6H6Cl2N2O2 B6277976 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride CAS No. 2763751-17-1

6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride

Cat. No.: B6277976
CAS No.: 2763751-17-1
M. Wt: 209
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Description

. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at position 6 and a methyl group at position 3 further modifies its chemical properties, making it a compound of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of 3-methylpyridazine-4-carboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by crystallization and purification steps to obtain the hydrochloride salt. The use of advanced techniques such as continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The chlorine and methyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-methylpyridazine-4-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties.

    6-chloropyridazine-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.

    Pyridazine derivatives: Various derivatives with different substituents can exhibit diverse biological and chemical properties.

Uniqueness

6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2763751-17-1

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209

Purity

95

Origin of Product

United States

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